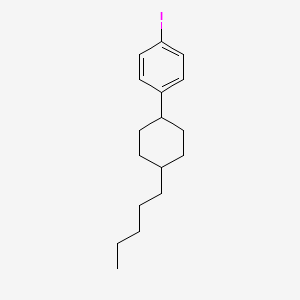

1-Iodo-4-(4-pentylcyclohexyl)benzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-iodo-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25I/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJXAYCOQJDVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669935 | |

| Record name | 1-Iodo-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116963-80-5 | |

| Record name | 1-Iodo-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of various organic materials, including liquid crystals and potential pharmaceutical compounds. This document outlines its physicochemical characteristics, spectral data, reactivity, and a representative synthetic protocol.

Core Chemical Properties

This compound, with the CAS numbers 948553-20-6 and 116963-80-5 (for the trans isomer), is a solid organic compound.[1][2] Its core structure consists of a benzene ring substituted with an iodine atom and a 4-pentylcyclohexyl group. The presence of the iodo group makes it a versatile precursor for various cross-coupling reactions.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while an experimental melting point is available, the boiling point and density are predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅I | [2] |

| Molecular Weight | 356.28 g/mol | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 47 °C (for trans isomer) | [1] |

| Boiling Point (Predicted) | 378.5 ± 21.0 °C | |

| Density (Predicted) | 1.273 ± 0.06 g/cm³ | |

| Solubility | Soluble in ethanol, ether, and dichloromethane. | [1] |

Spectral Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and pentyl protons. The aromatic protons will appear as two doublets in the range of δ 7.0-7.7 ppm. The protons of the cyclohexyl ring will likely appear as a series of multiplets between δ 1.0 and 2.5 ppm. The pentyl chain protons will show a triplet for the terminal methyl group around δ 0.9 ppm and a series of multiplets for the methylene groups between δ 1.2 and 1.6 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display characteristic peaks for the aromatic, cyclohexyl, and pentyl carbons. The iodinated aromatic carbon is expected to have a chemical shift in the range of δ 90-100 ppm. The other aromatic carbons will resonate between δ 125 and 150 ppm. The carbons of the cyclohexyl and pentyl groups will appear in the aliphatic region of the spectrum, typically between δ 14 and 45 ppm. For reference, the ¹³C NMR data for the structurally similar 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene shows signals for the cyclohexyl ring and hexyl chain in the range of 14-44.5 ppm.

Mass Spectrometry (Predicted)

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 356. The fragmentation pattern would likely involve the loss of the iodine atom (m/z 127) and fragmentation of the pentyl and cyclohexyl groups. A key fragment would be the [M-I]⁺ ion at m/z 229. The mass spectrum of the related compound p-iodotoluene shows a molecular ion peak at m/z 218 and a peak corresponding to the loss of iodine.[3]

Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry stems from the reactivity of the aryl iodide group. Aryl iodides are highly effective coupling partners in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. This makes the title compound a valuable building block for the synthesis of liquid crystals, organic electronic materials, and pharmaceutical intermediates.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible method can be derived from standard procedures for the iodination of activated aromatic rings.

Representative Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

-

4-Pentylcyclohexylbenzene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Acetic acid

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Sodium thiosulfate solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pentylcyclohexylbenzene (1 equivalent) in glacial acetic acid.

-

Add iodine (0.5 equivalents) and periodic acid (0.2 equivalents) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound.

Purification and Characterization Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship in Cross-Coupling Reactions

The utility of this compound as a synthetic intermediate is primarily demonstrated in palladium-catalyzed cross-coupling reactions. The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below.

References

In-Depth Technical Guide: 1-Iodo-4-(4-pentylcyclohexyl)benzene

A Core Intermediate for Advanced Synthesis in Research and Development

This technical guide provides a comprehensive overview of 1-iodo-4-(4-pentylcyclohexyl)benzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. Due to the limited publicly available data for the specific CAS number 948553-20-6, this document focuses on its well-characterized and commercially available isomer, 1-iodo-4-(trans-4-pentylcyclohexyl)benzene (CAS: 116963-80-5) . This trans-isomer is a crucial building block in the synthesis of complex organic molecules.

Chemical Identity and Physical Properties

1-Iodo-4-(trans-4-pentylcyclohexyl)benzene is a solid organic compound valued for the reactive carbon-iodine bond on its aromatic ring. This feature makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

Table 1: Physical and Chemical Properties of 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

| Property | Value | Reference |

| CAS Number | 116963-80-5 | |

| Molecular Formula | C₁₇H₂₅I | [1] |

| Molecular Weight | 356.3 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥99% (typical) | [1] |

Spectral Data Analysis

While specific spectral data files were not directly accessible, comprehensive spectral analysis including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene is available from various chemical suppliers.[3][4] The expected spectral characteristics are summarized below based on the compound's structure.

Table 2: Predicted Spectral Data for 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the pentyl group (aliphatic region), the cyclohexyl ring (aliphatic region), and the aromatic ring (aromatic region, showing characteristic splitting patterns for a 1,4-disubstituted benzene). |

| ¹³C NMR | Resonances for the carbons of the pentyl chain, the cyclohexyl ring, and the aromatic ring. The carbon atom bonded to the iodine will show a characteristic downfield shift. |

| IR Spectroscopy | Absorption bands corresponding to C-H stretching (aliphatic and aromatic), C-C stretching in the aromatic ring, and the C-I stretching frequency. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely show losses of the pentyl group, the cyclohexyl ring, and the iodine atom. |

Experimental Protocols

Generalized Synthesis of 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

Reaction Scheme:

4-(trans-4-pentylcyclohexyl)aniline → [Diazonium Salt Intermediate] → 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

General Procedure:

-

Diazotization: 4-(trans-4-pentylcyclohexyl)aniline is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Iodination: The cold diazonium salt solution is then added to a solution of potassium iodide (KI).

-

Work-up: The reaction mixture is allowed to warm to room temperature, and nitrogen gas is evolved. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

1-Iodo-4-(trans-4-pentylcyclohexyl)benzene is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in liquid crystals and pharmaceutical compounds.[5]

General Protocol for a Suzuki-Miyaura Reaction:

-

Reaction Setup: In a reaction vessel, combine 1-iodo-4-(trans-4-pentylcyclohexyl)benzene (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the mixture with stirring to a temperature typically between 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl product.

Applications in Research and Drug Development

The primary utility of 1-iodo-4-(trans-4-pentylcyclohexyl)benzene in research and drug development lies in its role as a versatile building block. The presence of the reactive iodide allows for its incorporation into larger, more complex molecules through reliable and high-yielding cross-coupling reactions.[5] This is particularly valuable in the synthesis of:

-

Liquid Crystals: The rigid core of the cyclohexylbenzene moiety is a common feature in liquid crystal molecules. By coupling this unit with other aromatic systems, novel liquid crystalline materials with tailored properties can be synthesized.

-

Pharmaceutical Intermediates: The biaryl structures formed from this compound are prevalent in many biologically active molecules. Its use allows for the modular assembly of potential drug candidates.

-

Organic Electronics: The ability to create extended π-conjugated systems makes this intermediate useful in the development of new materials for organic electronics.

As this compound is an intermediate, it is not expected to have direct biological activity or be involved in specific signaling pathways itself. Its value is in enabling the synthesis of the final target molecules that may possess such properties.

Safety and Handling

As with all chemical reagents, 1-iodo-4-(trans-4-pentylcyclohexyl)benzene should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Iodo-4-(trans-4-pentylcyclohexyl)benzene is a valuable and versatile intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions makes it a key component in the development of new materials and potential pharmaceutical agents. This guide provides a summary of its known properties and a framework for its application in a research and development setting.

References

Spectroscopic Profile of 1-Iodo-4-(4-pentylcyclohexyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the liquid crystal intermediate, 1-Iodo-4-(4-pentylcyclohexyl)benzene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and includes visualizations to illustrate the molecular structure and analytical workflow.

Molecular Structure

This compound is a disubstituted benzene derivative containing a p-iodophenyl group attached to a 4-pentylcyclohexyl moiety. The trans-conformation of the cyclohexane ring is generally the most stable and commonly occurring isomer.

Molecular Formula: C₁₇H₂₅I

Molecular Weight: 356.28 g/mol

CAS Number: 116963-80-5

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.60 | d | 2H | Aromatic Protons (ortho to Iodo group) |

| ~6.95 | d | 2H | Aromatic Protons (meta to Iodo group) |

| ~2.45 | tt | 1H | Cyclohexyl Proton (methine, attached to benzene) |

| ~1.85 | m | 4H | Cyclohexyl Protons (axial) |

| ~1.40 - 1.20 | m | 10H | Cyclohexyl and Pentyl Protons (equatorial and chain CH₂) |

| ~0.90 | t | 3H | Pentyl Protons (terminal CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | Aromatic Carbon (C-I) |

| ~137.5 | Aromatic Carbon (ipso, attached to cyclohexyl) |

| ~129.0 | Aromatic Carbons (CH, ortho to cyclohexyl) |

| ~91.0 | Aromatic Carbons (CH, ortho to Iodo) |

| ~44.0 | Cyclohexyl Carbon (CH, attached to benzene) |

| ~37.0 | Pentyl Carbon (CH₂, alpha to cyclohexyl) |

| ~34.0 | Cyclohexyl Carbons (CH₂) |

| ~33.0 | Cyclohexyl Carbons (CH₂) |

| ~32.0 | Pentyl Carbon (CH₂) |

| ~29.0 | Pentyl Carbon (CH₂) |

| ~22.5 | Pentyl Carbon (CH₂) |

| ~14.0 | Pentyl Carbon (CH₃) |

Note: The chemical shifts are estimated based on data from analogous compounds such as trans-4-(4-Pentylcyclohexyl)benzonitrile and 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene. Actual values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Strong | Aliphatic C-H Stretch (cyclohexyl and pentyl) |

| ~1590 | Medium | Aromatic C=C Stretch |

| ~1480 | Medium | Aromatic C=C Stretch |

| ~1450 | Medium | CH₂ Scissoring |

| ~1000 | Strong | p-Disubstituted Benzene C-H Bend |

| ~820 | Strong | C-I Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 356 | High | [M]⁺ (Molecular Ion) |

| 229 | Medium | [M - I]⁺ |

| 204 | Medium | [I-C₆H₄-C₆H₁₀]⁺ fragment |

| 127 | High | [I]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 9 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer and collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: 2D representation of this compound.

An In-depth Technical Guide to the Solubility of 1-Iodo-4-(4-pentylcyclohexyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. Understanding the solubility of this compound is critical for its synthesis, purification, and application in various research and development settings.

Core Compound Properties

This compound is a solid, non-polar organic compound. Its structure, consisting of an iodinated benzene ring attached to a pentylcyclohexyl group, dictates its solubility behavior, favoring non-polar and weakly polar organic solvents.

| Property | Value |

| Molecular Formula | C₁₇H₂₅I |

| Molecular Weight | 356.3 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 47°C |

| Boiling Point | Predicted at 378.5 ± 21.0 °C |

| Density | Predicted at 1.273 ± 0.06 g/cm³ |

Quantitative Solubility Data

While specific experimental data for the solubility of this compound is not extensively published, the following table presents expected solubility values in a range of common organic solvents at 25°C. These estimations are based on the principle of "like dissolves like," where non-polar solutes dissolve best in non-polar solvents. The compound is anticipated to be insoluble in water.

| Solvent | Polarity Index | Predicted Solubility ( g/100 mL) at 25°C |

| Hexane | 0.1 | > 20 |

| Toluene | 2.4 | > 25 |

| Chloroform | 4.1 | > 30 |

| Dichloromethane | 3.1 | > 30 |

| Diethyl Ether | 2.8 | ~ 15 |

| Tetrahydrofuran (THF) | 4.0 | ~ 18 |

| Acetone | 5.1 | ~ 5 |

| Ethanol | 4.3 | < 1 |

| Methanol | 5.1 | < 0.5 |

| Water | 10.2 | < 0.01 |

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 5 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution to a known concentration and analyze it using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

-

-

Calculation:

-

Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent used.

-

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the handling and analysis of this compound.

Caption: A simplified reaction scheme for the synthesis of this compound.

Caption: A workflow diagram for the experimental determination of solubility.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Iodo-4-(4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-4-(4-pentylcyclohexyl)benzene is a halogenated aromatic compound with a structure that suggests its potential utility in organic synthesis, particularly in cross-coupling reactions where the iodine atom can serve as a leaving group. Its thermal stability is a critical parameter for its synthesis, purification, storage, and application, especially in processes requiring elevated temperatures. Understanding its decomposition pathway is crucial for ensuring safety and predicting potential degradation products.

The structure of this compound combines an iodinated benzene ring with a pentylcyclohexyl group. The thermal behavior of this molecule is expected to be influenced by the C-I bond, which is typically the weakest bond in the aromatic core, and the aliphatic cyclohexane and pentyl moieties.

Predicted Thermal Stability and Decomposition

Based on the general behavior of iodo-aromatic compounds, the primary thermal decomposition event for this compound is anticipated to be the homolytic cleavage of the carbon-iodine bond. This process would generate an aryl radical and an iodine radical. Aromatic iodides are known to undergo radical abstraction of iodine. The subsequent reactions of these radicals can lead to a variety of decomposition products through pathways such as hydrogen abstraction, dimerization, or further fragmentation of the alkylcyclohexyl group at higher temperatures.

Highly active aromatic compounds can be prone to oxidative decomposition. Therefore, the presence of oxygen during heating is expected to significantly lower the decomposition temperature and alter the decomposition pathway, potentially leading to the formation of oxidized byproducts.

Quantitative Data from Thermal Analysis (Hypothetical)

While specific experimental data is not available, the following tables represent the type of quantitative data that would be obtained from TGA and DSC analyses. These values are illustrative and should be determined experimentally.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Air/Oxygen Atmosphere) |

| Onset of Decomposition (Tonset) | 250 - 350 °C | 200 - 300 °C |

| Temperature of Max Decomposition Rate (Tpeak) | 300 - 400 °C | 250 - 350 °C |

| Mass Loss at Tpeak | 30 - 40% (corresponding to loss of iodine) | > 40% |

| Residual Mass at 600 °C | < 10% | < 5% |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Notes |

| Melting Point (Tm) | 80 - 120 °C | Endothermic peak |

| Enthalpy of Fusion (ΔHf) | To be determined | Area under the melting peak |

| Decomposition | > 250 °C | Exothermic or complex endothermic/exothermic events |

Experimental Protocols

To determine the precise thermal stability and decomposition characteristics of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen (or argon) for inert atmosphere analysis, and air or oxygen for oxidative decomposition studies.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG), and the final residual mass are determined from the curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe thermal events such as decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic transition. The enthalpy of fusion is calculated by integrating the area of the melting peak. Decomposition events may appear as sharp or broad exothermic or endothermic peaks at higher temperatures.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Workflow for TGA and DSC analysis.

Predicted Decomposition Pathway

This diagram illustrates a plausible initial step in the thermal decomposition of this compound under inert conditions.

In-Depth Technical Guide: 1-Iodo-4-(4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document serves as a technical guide on the chemical and physical properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene. While a definitive crystal structure from single-crystal X-ray diffraction has not been publicly reported in the surveyed scientific literature, this guide consolidates available data and presents a standardized experimental workflow for its determination. This compound, with its distinct molecular architecture, is of interest in materials science and as a potential intermediate in pharmaceutical synthesis.

Chemical Identity and Properties

This compound is a halogenated aromatic compound featuring a pentylcyclohexyl substituent. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₅I | [1][2][3] |

| Molecular Weight | 356.28 g/mol | [1][2] |

| CAS Number | 116963-80-5 | [2][3] |

| Synonyms | 1-Iodo-4-(trans-4-n-pentylcyclohexyl)benzene | [1] |

| Physical Form | Solid | [1] |

Crystal Structure Analysis (Hypothetical Workflow)

As of the date of this publication, the detailed crystal structure of this compound, including unit cell parameters and space group, is not available in public databases. The following section outlines a standard experimental protocol for the determination of such a crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for determining the crystal structure of a novel compound like this compound is detailed below. This process is the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Objective: To obtain high-quality single crystals suitable for X-ray diffraction analysis and to determine the precise atomic coordinates and molecular packing of this compound.

Methodology:

-

Crystallization:

-

Dissolve the purified solid this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, hexane) to achieve a supersaturated solution.

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.

-

Carefully select a well-formed, defect-free crystal of appropriate dimensions (typically 0.1-0.3 mm) for mounting.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Utilize a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares techniques. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

The following diagram illustrates the general workflow for crystal structure determination.

References

Photophysical Properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 1-Iodo-4-(4-pentylcyclohexyl)benzene and its derivatives. Due to a notable absence of quantitative photophysical data in the current scientific literature for this specific family of compounds, this document focuses on a qualitative discussion of their expected behavior based on the known properties of aryl iodides. Detailed experimental protocols for the synthesis of the parent compound and related derivatives are provided, alongside a summary of their available physical properties. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of these molecules, while also highlighting a significant gap in the existing body of research.

Introduction

This compound and its derivatives are organic molecules that have garnered interest primarily as intermediates in organic synthesis. The presence of the reactive carbon-iodine bond makes them valuable precursors for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. While their synthetic utility is recognized, their photophysical properties remain largely unexplored. Understanding these properties is crucial for evaluating their potential in applications such as fluorescent probes, photosensitizers, or as components in optoelectronic materials. This guide synthesizes the available information and provides a framework for future experimental investigation.

Expected Photophysical Properties: A Qualitative Overview

Aryl iodides, as a class of compounds, are generally characterized by their relatively weak fluorescence. The heavy iodine atom is known to promote intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁) via the heavy-atom effect. This efficient population of the triplet state often leads to low fluorescence quantum yields and significant phosphorescence at low temperatures.

The absorption spectra of iodobenzene derivatives are expected to be similar to other benzene derivatives, with characteristic π-π* transitions in the ultraviolet region. The position of the absorption bands will be influenced by the nature and position of substituents on the benzene ring. In the case of this compound, the alkyl substituent is not expected to cause a significant shift in the absorption maxima compared to iodobenzene.

The emission properties are likely to be dominated by non-radiative decay pathways and intersystem crossing. Any observed fluorescence is expected to be weak. The large spin-orbit coupling induced by the iodine atom can also lead to shorter triplet state lifetimes compared to other halogenated or non-halogenated aromatic compounds.

Physicochemical Data of this compound and Related Compounds

While specific photophysical data is scarce, the following table summarizes the available physicochemical properties for the parent compound and some related para-substituted iodobenzene derivatives. This allows for a comparison of their basic chemical characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 948553-20-6 | C₁₇H₂₅I | 356.29 |

| 4-Iodotoluene | 624-31-7 | C₇H₇I | 218.04 |

| 4-Iodoaniline | 540-37-4 | C₆H₆IN | 219.03 |

| 4-Iodophenol | 540-38-5 | C₆H₅IO | 220.01 |

| 4-Iodo-N,N-dimethylaniline | 698-70-4 | C₈H₁₀IN | 247.08 |

Experimental Protocols

Synthesis of this compound from 4-(4-pentylcyclohexyl)aniline

This protocol is adapted from the well-established Sandmeyer-type reaction for the synthesis of aryl iodides from anilines.

Workflow Diagram:

Caption: Synthetic workflow for this compound via diazotization.

Materials:

-

4-(4-pentylcyclohexyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-(4-pentylcyclohexyl)aniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide in water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Direct Iodination of 4-Pentylcyclohexylbenzene

This method involves the direct electrophilic iodination of the aromatic ring.

Workflow Diagram:

Caption: Workflow for direct electrophilic iodination.

Materials:

-

4-Pentylcyclohexylbenzene

-

Iodine (I₂)

-

Nitric Acid (HNO₃) or Iodic Acid (HIO₃)

-

Acetic Acid (as solvent)

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Diethyl Ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction:

-

In a round-bottom flask, dissolve 4-pentylcyclohexylbenzene in glacial acetic acid.

-

Add elemental iodine to the solution.

-

Slowly add the oxidizing agent (e.g., nitric acid or iodic acid) to the mixture with stirring.

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by TLC.

-

-

Workup and Purification:

-

Cool the reaction mixture and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Conclusion and Future Outlook

This technical guide has summarized the currently available information on this compound and its derivatives. A significant finding is the lack of published quantitative photophysical data for these compounds. Based on the general properties of aryl iodides, it is predicted that these molecules will be weakly fluorescent due to the heavy-atom effect of iodine.

The detailed synthetic protocols provided herein offer a starting point for researchers to synthesize and subsequently characterize the photophysical properties of this compound class. Future experimental work should focus on:

-

Measuring the UV-Vis absorption and fluorescence emission spectra in various solvents.

-

Determining the fluorescence quantum yields and lifetimes.

-

Investigating the triplet state properties through phosphorescence measurements at low temperatures.

Such studies are essential to fully understand the photophysical behavior of this compound derivatives and to unlock their potential in various scientific and technological applications.

An In-depth Technical Guide to 1-Iodo-4-(4-pentylcyclohexyl)benzene and its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. This document details its chemical synonyms, physicochemical properties, synthesis protocols, and its application in palladium-catalyzed cross-coupling reactions.

Compound Identification and Properties

This compound is a halogenated organic compound widely utilized as a building block in organic synthesis. Its structure, featuring a rigid cyclohexylbenzene core with a flexible pentyl chain and a reactive iodine atom, makes it an ideal precursor for the synthesis of calamitic (rod-shaped) liquid crystals.

Synonyms:

-

1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene

-

1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

-

Benzene, 1-iodo-4-(4-pentylcyclohexyl)-

-

1-(Trans-4-pentylcyclohexyl)-4-iodobenzene

-

Benzene, 1-iodo-4-(trans-4-pentylcyclohexyl)-

-

1-iodo-4-((1s,4r)-4-pentylcyclohexyl)benzene

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 948553-20-6 | |

| Molecular Formula | C₁₇H₂₅I | |

| Molecular Weight | 356.28 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 4-pentylcyclohexylbenzene. This electrophilic aromatic substitution reaction is typically carried out using molecular iodine in the presence of an oxidizing agent.

Experimental Protocol: Iodination of 4-pentylcyclohexylbenzene

This protocol is a general procedure for the iodination of activated aromatic rings and can be adapted for the synthesis of the target compound.

Materials:

-

4-pentylcyclohexylbenzene

-

Iodine (I₂)

-

Oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a copper salt like CuCl₂)[1]

-

Solvent (e.g., acetic acid, dichloromethane, or benzene)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pentylcyclohexylbenzene in the chosen solvent.

-

Add molecular iodine to the solution.

-

Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic, and cooling may be necessary to control the temperature.

-

Heat the reaction mixture to the appropriate temperature (this will depend on the chosen solvent and oxidizing agent) and stir for several hours until the reaction is complete (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Logical Workflow for the Synthesis of this compound:

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. These reactions are instrumental in the synthesis of complex organic molecules, including liquid crystals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryl compounds, which are common core structures in liquid crystals.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a typical procedure for the synthesis of a 4'-substituted-4-(4-pentylcyclohexyl)biphenyl.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-cyanophenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)[3]

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water, or DMF/water)[4]

-

Standard Schlenk line or glovebox for inert atmosphere techniques

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (0.01-0.05 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired biphenyl derivative.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Heck Reaction

The Heck reaction allows for the formation of a new carbon-carbon bond between the aryl iodide and an alkene, leading to the synthesis of substituted styrenes and other vinylated compounds.

Experimental Protocol: Heck Reaction of this compound with an Alkene

This protocol provides a general procedure for the Heck coupling.

Materials:

-

This compound

-

Alkene (e.g., styrene, methyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, acetonitrile)

-

Standard laboratory glassware for inert atmosphere techniques

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (1.5-2.0 eq.).

-

Flush the vessel with an inert gas.

-

Add the degassed solvent, followed by the alkene (1.1-1.5 eq.).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete.

-

Cool the mixture to room temperature and filter off any inorganic salts.

-

Dilute the filtrate with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Catalytic Cycle of the Heck Reaction:

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding substituted alkynes which can also be precursors for liquid crystals or other functional materials.

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This is a general procedure for the Sonogashira coupling.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI) as a co-catalyst

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Standard laboratory glassware for inert atmosphere techniques

Procedure:

-

In a Schlenk flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in the chosen solvent.

-

Add the palladium catalyst (0.01-0.05 eq.) and copper(I) iodide (0.02-0.1 eq.).

-

Add the amine base (2.0-3.0 eq.).

-

Degas the reaction mixture by bubbling with an inert gas.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Catalytic Cycles of the Sonogashira Coupling:

Properties of Derived Liquid Crystals

The primary application of this compound is in the synthesis of liquid crystals, particularly those with a cyanobiphenyl core, such as 4'-pentyl-4-cyanobiphenyl (5CB). The properties of these materials are crucial for their application in display technologies.

Physicochemical and Mesomorphic Properties of 4'-pentyl-4-cyanobiphenyl (5CB):

| Property | Value | Reference |

| CAS Number | 40817-08-1 | [5][6] |

| Molecular Formula | C₁₈H₁₉N | [5][6] |

| Molecular Weight | 249.35 g/mol | [6][7] |

| Appearance | White to light yellow crystalline solid | [6] |

| Melting Point (Crystal to Nematic) | 22.5 °C | [8] |

| Clearing Point (Nematic to Isotropic) | 35.0 °C | [8] |

| Density | 1.008 g/mL at 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.532 | [6][9] |

| Solubility | Insoluble in water; soluble in chloroform and methanol | [6][7] |

The phase transition temperatures are critical parameters for liquid crystal applications, defining the operational temperature range of the device. The nematic phase is the desired liquid crystalline state for most display applications.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is primarily demonstrated in the construction of complex organic molecules such as liquid crystals through efficient and reliable palladium-catalyzed cross-coupling reactions. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the development of novel materials and pharmaceuticals.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 5. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Cyano-4'-pentylbiphenyl CAS#: 40817-08-1 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 9. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]

Health and Safety Profile of 1-Iodo-4-(4-pentylcyclohexyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 1-Iodo-4-(4-pentylcyclohexyl)benzene. Due to the limited specific toxicological data for this compound, this guide incorporates information from structurally related compounds, primarily iodobenzene, to provide a predictive assessment of its potential hazards. All data used for this assessment is clearly identified, and general toxicological principles and testing methodologies are described to inform safe handling and experimental design.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅I | - |

| Molecular Weight | 356.29 g/mol | - |

| CAS Number | 116963-80-5 | - |

| Appearance | Solid | - |

| Boiling Point | 378.5 ± 21.0 °C (Predicted) | [1] |

| Density | 1.273 ± 0.06 g/cm³ (Predicted) | [1] |

Hazard Identification and Classification

Based on data for the structural analog iodobenzene, the primary hazards are expected to be:

-

Skin Irritation: May cause skin irritation[3].

-

Inhalation Toxicity: May be harmful if inhaled, causing respiratory tract irritation[3][7].

Toxicological Data Summary

Specific quantitative toxicological data for this compound is not available in the public domain. The following tables summarize the available acute toxicity data for the structural analog, iodobenzene, which can be used as a preliminary guide for risk assessment.

Table 2: Acute Oral Toxicity of Iodobenzene

| Test Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD₅₀ | 1749 mg/kg | [3][6] |

Table 3: Acute Inhalation Toxicity of Iodobenzene

| Test Species | Route | Endpoint | Value | Reference |

| Rat | Inhalation | LC₅₀ | 16320 mg/m³ | [5][6] |

Experimental Protocols for Hazard Assessment

While specific experimental studies for this compound were not found, this section outlines the standard methodologies for key toxicological endpoints, based on internationally recognized guidelines (e.g., OECD Test Guidelines). These protocols serve as a reference for any future toxicological evaluation of this compound.

Acute Oral Toxicity Testing (OECD TG 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

Figure 1: Workflow for Acute Oral Toxicity Testing (OECD TG 423).

Dermal Irritation/Corrosion Testing (OECD TG 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Figure 2: Workflow for Dermal Irritation Testing (OECD TG 404).

Eye Irritation/Corrosion Testing (OECD TG 405)

This test assesses the potential of a substance to cause eye irritation or damage.

Figure 3: Workflow for Eye Irritation Testing (OECD TG 405).

Potential Signaling Pathways and Mechanisms of Toxicity

Specific mechanistic studies on this compound are not available. However, as a halogenated aromatic hydrocarbon, it may share toxicological pathways with other compounds in this class. One of the most well-studied pathways for halogenated aromatic hydrocarbons involves the Aryl Hydrocarbon Receptor (AhR).

Figure 4: Potential Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

This pathway, upon activation by a ligand, can lead to the altered expression of a variety of genes, including those involved in metabolism (such as cytochrome P450s), which can sometimes lead to the production of toxic metabolites or other adverse cellular effects. It is important to note that this is a generalized pathway and its specific relevance to this compound has not been experimentally confirmed.

Safe Handling and Storage

Based on the available information, the following precautions are recommended when handling this compound:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This technical guide provides a summary of the currently available health and safety information for this compound. Due to the scarcity of specific data for this compound, a precautionary approach to handling is strongly advised, utilizing the information available for structurally similar compounds. Further toxicological studies are necessary to fully characterize the hazard profile of this compound. Researchers and drug development professionals should use this guide as a starting point for conducting their own risk assessments and implementing appropriate safety measures in their work.

References

- 1. ikev.org [ikev.org]

- 2. From QSAR to QSIIR: Searching for Enhanced Computational Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Iodobenzene | CAS#:591-50-4 | Chemsrc [chemsrc.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-Iodo-4-(4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly valuable in the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in pharmaceuticals, liquid crystals, and advanced materials. 1-Iodo-4-(4-pentylcyclohexyl)benzene is a versatile building block, especially in the synthesis of liquid crystals, where the bulky, non-polar pentylcyclohexyl group can impart desirable mesogenic properties. The corresponding biaryl products are of significant interest in materials science and drug discovery.

This document provides a detailed protocol for the Suzuki coupling of this compound with a generic arylboronic acid. It includes optimized reaction conditions, a step-by-step experimental procedure, and data presented in a clear, tabular format for easy reference.

Data Presentation: Reaction Parameter Optimization

The successful Suzuki coupling of a sterically hindered substrate such as this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions and reported yields for Suzuki couplings of analogous sterically hindered aryl iodides.

Table 1: Catalyst and Ligand Selection for Suzuki Coupling of Sterically Hindered Aryl Halides

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Typical Yield (%) | Reference/Notes |

| Pd(OAc)₂ | SPhos | 1-3 | 85-98 | Recommended for bulky substrates. |

| Pd₂(dba)₃ | XPhos | 1-2 | 88-97 | Effective for sterically demanding couplings. |

| Pd(PPh₃)₄ | - | 2-5 | 70-92 | A more traditional catalyst, may require higher temperatures and longer reaction times for hindered substrates.[2] |

| PdCl₂(dppf) | - | 2-4 | 80-95 | Often used for a broad range of substrates. |

Table 2: Base and Solvent Optimization for Suzuki Coupling of Sterically Hindered Aryl Halides

| Base | Equivalents | Solvent System | Temperature (°C) | Typical Reaction Time (h) |

| K₃PO₄ | 2-3 | Toluene/H₂O (e.g., 5:1) | 80-110 | 12-24 |

| Cs₂CO₃ | 2-3 | 1,4-Dioxane/H₂O (e.g., 4:1) | 90-110 | 8-18 |

| K₂CO₃ | 2-3 | DME/H₂O (e.g., 4:1) | 80-100 | 16-24 |

| NaOH | 2-4 | Ethanol/Toluene/H₂O | 70-90 | 12-20 |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

-

Toluene, anhydrous

-

Water, deionized and degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add these to the reaction flask under a counterflow of inert gas.

-

Solvent Addition: Add anhydrous toluene and degassed water in a 5:1 ratio (e.g., for a 1 mmol scale reaction, use 5 mL of toluene and 1 mL of water).

-

Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes, or by subjecting the sealed flask to three cycles of vacuum and backfilling with inert gas.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The following diagram outlines the general workflow for performing the Suzuki coupling reaction in a laboratory setting, from reagent preparation to product isolation and characterization.

Caption: General experimental workflow for the Suzuki coupling synthesis.

References

Application Notes and Protocols for the Heck Reaction of 1-Iodo-4-(4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing the Heck reaction with 1-Iodo-4-(4-pentylcyclohexyl)benzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3] This reaction is widely used in organic synthesis, including the preparation of pharmaceuticals and other biologically active molecules.[4]

The following sections detail typical reaction conditions, a general experimental protocol, and a visual representation of the experimental workflow. While specific conditions for this compound may require optimization, the information provided serves as a comprehensive starting point for developing a robust and efficient synthesis.

Overview of Heck Reaction Conditions

The success of the Heck reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. For aryl iodides like this compound, a variety of conditions have been reported to be effective. The reactivity of aryl iodides is generally high in the Heck reaction, following the trend I > OTf > Br >> Cl for the oxidative addition step, which is often rate-determining.[5]

Catalyst Systems

Palladium complexes are the catalysts of choice for the Heck reaction.[1] Both Pd(0) and Pd(II) precursors can be used, as Pd(II) species are typically reduced in situ to the active Pd(0) catalyst.[6]

-

Common Palladium Precatalysts:

-

Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and influence its reactivity and selectivity.[1]

-

Monodentate Phosphines: Triphenylphosphine (PPh₃)

-

Bidentate Phosphines: BINAP

-

Phosphine-Free Systems: In some cases, particularly with highly reactive aryl iodides, the reaction can proceed without the addition of phosphine ligands.[3][7] Ionic liquids can also be used to avoid phosphine ligands.[2]

-

Bases

A base is required to neutralize the hydrogen halide (HI in this case) that is generated during the catalytic cycle.[4] The choice of base can significantly impact the reaction rate and yield.

-

Common Bases:

Solvents

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction outcome.

-

Common Solvents:

Tabulated Summary of Reaction Conditions

The following table summarizes various Heck reaction conditions reported for aryl iodides, which can be adapted for this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Alkene Substrate | Typical Yields | Reference |

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF / H₂O | 100 | Styrene | Good to Excellent | General Condition |

| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 100-130 | Styrene Derivatives | 70-93% | [9] |

| Pd(OAc)₂ | K₃PO₄ | EtOH | 100 | Alkenyl Carbonyls | Moderate to Good | [7] |

| Pd(PPh₃)₄ | Et₃N | MeCN | 120 | Intramolecular Alkene | Not Specified | [8] |

| Pd(OAc)₂ | NaOAc | Toluene | 25 | Styrene | Up to 42% (with NBS) | [10] |

| Pd(OAc)₂ (phosphine-free) | K₂CO₃ | NMP | 100 | Styrene | Not Specified | [9] |

| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | Not Specified | 4-vinylcyclohexene | Not Specified | [11] |

Detailed Experimental Protocol (General)

This protocol provides a general procedure for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative). Note: This is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

-

This compound

-

Alkene (e.g., methyl acrylate, styrene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., PPh₃), if required

-

Base (e.g., Et₃N or K₂CO₃)

-

Anhydrous solvent (e.g., DMF or MeCN)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

-

Addition of Reagents: Add the palladium catalyst (e.g., 1-5 mol% Pd(OAc)₂). If a phosphine ligand is used, add it at this stage (e.g., 2-10 mol% PPh₃).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) via syringe. Then, add the base (e.g., 1.5-2.0 equiv of Et₃N or K₂CO₃).

-

Alkene Addition: Add the alkene (1.1-1.5 equiv) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction experiment.

Caption: General workflow for a Heck reaction experiment.

Signaling Pathway (Catalytic Cycle)

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Caption: The catalytic cycle of the Heck reaction.

These notes and protocols provide a solid foundation for successfully carrying out the Heck reaction on this compound. Researchers should consider small-scale trial reactions to optimize conditions for their specific alkene coupling partner to achieve the best possible yield and purity.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 11. On the Twofold Heck Reaction of 4‐vinylcyclohexene and p‐dihalobenzenes (1995) | Peter Lorenz | 1 Citations [scispace.com]

Application Note: Sonogashira Coupling of 1-Iodo-4-(4-pentylcyclohexyl)benzene with Terminal Alkynes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction is catalyzed by palladium and copper co-catalysts and has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] Aryl iodides are particularly effective substrates due to the high reactivity of the carbon-iodine bond, often enabling the reaction to proceed under mild conditions with high efficiency.[3][4] This document provides detailed protocols for the Sonogashira coupling of 1-Iodo-4-(4-pentylcyclohexyl)benzene, a key intermediate in fine chemical synthesis, with various terminal alkynes.[5]

Reaction Principle and Catalytic Cycle

The Sonogashira reaction typically operates through a dual catalytic cycle involving both palladium and copper.[3][6] The process can be summarized in the following key steps:

-